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molecular formula C17H15FO2 B8411026 2-p-fluorophenyl-3,4-dihydro-6-methoxy-naphthalen-1(2H)-one

2-p-fluorophenyl-3,4-dihydro-6-methoxy-naphthalen-1(2H)-one

Cat. No. B8411026
M. Wt: 270.30 g/mol
InChI Key: NFWGIHCVNPDABJ-UHFFFAOYSA-N
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Patent
US04751240

Procedure details

Oxalyl chloride (3.3 ml.) was added to a stirred solution of the 2-p-fluorophenyl-4-m-methoxyphenylbutyric acid thus obtained (6.7 g.) and dimethylformamide (0.05 ml.) in toluene (50 ml.) and the mixture was stirred at laboratory temperature for 2 hours and then evaporated to dryness. The residue was dissolved in methylene chloride (100 ml.), the solution was stirred and cooled to -20° C. and stannic chloride (3.2 ml.) was added. The mixture was stirred for 2 hours and then poured into ice-water (250 ml.) and the mixture was extracted three times with methylene chloride (100 ml. each time). The combined extracts were washed with saturated aqueous sodium bicarbonate solution and then with water, dried and evaporated to dryness and the residue was stirred with methanol. The mixture was filtered and there was thus obtained as solid residue 2-p-fluorophenyl-3,4-dihydro-6-methoxy -naphthalen-1(2H)-one, m.p. 124-127° C.
Quantity
3.3 mL
Type
reactant
Reaction Step One
Name
2-p-fluorophenyl-4-m-methoxyphenylbutyric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.05 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=O.[F:7][C:8]1[CH:13]=[CH:12][C:11]([CH:14]([CH2:18][CH2:19][C:20]2[CH:25]=[CH:24][CH:23]=[C:22]([O:26][CH3:27])[CH:21]=2)[C:15]([OH:17])=O)=[CH:10][CH:9]=1.CN(C)C=O>C1(C)C=CC=CC=1>[F:7][C:8]1[CH:9]=[CH:10][C:11]([CH:14]2[CH2:18][CH2:19][C:20]3[C:25](=[CH:24][CH:23]=[C:22]([O:26][CH3:27])[CH:21]=3)[C:15]2=[O:17])=[CH:12][CH:13]=1

Inputs

Step One
Name
Quantity
3.3 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
2-p-fluorophenyl-4-m-methoxyphenylbutyric acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=C1)C(C(=O)O)CCC1=CC(=CC=C1)OC
Step Two
Name
Quantity
0.05 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at laboratory temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in methylene chloride (100 ml.)
STIRRING
Type
STIRRING
Details
the solution was stirred
ADDITION
Type
ADDITION
Details
stannic chloride (3.2 ml.) was added
STIRRING
Type
STIRRING
Details
The mixture was stirred for 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
poured into ice-water (250 ml.)
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted three times with methylene chloride (100 ml
WASH
Type
WASH
Details
The combined extracts were washed with saturated aqueous sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with water, dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
STIRRING
Type
STIRRING
Details
the residue was stirred with methanol
FILTRATION
Type
FILTRATION
Details
The mixture was filtered

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1C(C2=CC=C(C=C2CC1)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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